Cas no 939-23-1 (4-Phenylpyridine)

4-Phenylpyridine structure
4-Phenylpyridine structure
4-Phenylpyridine
939-23-1
C11H9N
155.195862531662
MFCD00006420
40353
24887406

4-Phenylpyridine Properties

Names and Identifiers

    • 4-Phenylpyridine
    • TIMTEC-BB SBB008518
    • 4-Aza-1,1'-biphenyl
    • 4-phenyl-pyridin
    • p-Phenylpyridine
    • Pyridine, 4-phenyl-
    • 4-PYRIDYLBENZENE
    • 4-AZABIPHENYL
    • 4-Phenyl-pyridine
    • phenylpyridine
    • Pyridine,4-phenyl
    • 4-Phenylpyridine (ACI)
    • NSC 70375
    • NSC 77935
    • γ-Phenylpyridine
    • 5SH
    • MFCD00006420
    • EN300-49165
    • ?-Phenylpyridine
    • FT-0619412
    • CS-W018018
    • UNII-452KD9YCG7
    • 5-20-07-00549 (Beilstein Handbook Reference)
    • NSC77935
    • BDBM50121955
    • 4-Phenylpyridin
    • BRN 0110490
    • EINECS 213-357-4
    • DTXSID5022140
    • CHEMBL109074
    • 452KD9YCG7
    • AC-5099
    • Pyridine, phenyl-
    • DS-14724
    • phenyl-pyridine
    • Q27258800
    • CHEBI:173662
    • 52642-16-7
    • HMS2268O18
    • AMY32754
    • SMR000112292
    • NS00039765
    • MLS002206281
    • InChI=1/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9
    • SCHEMBL19003057
    • SY021647
    • NCGC00247406-01
    • W-100225
    • 4-Phenylpyridine, 97%
    • NSC-77935
    • SCHEMBL124353
    • AKOS005255288
    • P0162
    • NSC70375
    • NSC-70375
    • 939-23-1
    • DB-031355
    • NSC 70375; NSC 77935; p-Phenylpyridine; gamma-Phenylpyridine
    • +Expand
    • MFCD00006420
    • JVZRCNQLWOELDU-UHFFFAOYSA-N
    • 1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H
    • N1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • 155.073499g/mol
  • 0
  • 2.6
  • 0
  • 1
  • 1
  • 155.073499g/mol
  • 155.073499g/mol
  • 12.9Ų
  • 12
  • 121
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0
  • 155.20

Experimental Properties

  • 2.74860
  • 12.89000
  • 1.6210 (estimate)
  • dissolution
  • 281°C(lit.)
  • 74.0 to 77.0 deg-C
  • 111.1ºC
  • Not determined
  • dissolve in water
  • 1.1088 (rough estimate)

4-Phenylpyridine Security Information

  • GHS07 GHS07
  • UT7141000
  • 3
  • S26-S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Cold storage
  • 36/37/38
  • Warning
  • IRRITANT, KEEP COLD
  • 10

4-Phenylpyridine Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Phenylpyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034LN-250mg
4-Phenylpyridine
939-23-1 98%
250mg
$6.00 2024-04-19
A2B Chem LLC
AB45131-250mg
4-Phenylpyridine
939-23-1 98%
250mg
$6.00 2024-07-18
Aaron
AR0034TZ-1g
4-Phenylpyridine
939-23-1 98%
1g
$5.00 2024-07-18
abcr
AB251499-5g
4-Phenylpyridine, 98%; .
939-23-1 98%
5g
€82.30
Alichem
A029000247-250mg
4-Phenylpyridine
939-23-1 95%
250mg
$950.60 2023-08-31
Ambeed
A174628-250mg
4-Phenylpyridine
939-23-1 98%
250mg
$7.0
Apollo Scientific
OR10127-1g
4-Phenylpyridine
939-23-1 98%
1g
£35.00 2023-09-01
Chemenu
CM120776-25g
4-Phenylpyridine
939-23-1 95+%
25g
$112 2021-08-06
Crysdot LLC
CD11008479-100g
4-Phenylpyridine
939-23-1 98%
100g
$356 2024-07-19
Enamine
EN300-49165-0.05g
4-phenylpyridine
939-23-1 95%
0.05g
$19.0 2023-06-04

4-Phenylpyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bis(neopentyl glycolato)diboron Solvents: Benzene-d6 ;  3 h, 70 °C
Reference
Diboron reagents in the deoxygenation of nitrones
Vargas, Emily L.; Franco, Mario; Alonso, Ines; Tortosa, Mariola; Belen Cid, M., Organic & Biomolecular Chemistry, 2023, 21(4), 807-816

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium (WA30 anion exchange resin) Solvents: Dimethylacetamide ;  12 h, 80 °C
Reference
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide ,  Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene ,  Water
Reference
Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosphine)
Meyers, David J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichloro(dicyclohexylphenylphosphine)[tris(1,1-dimethylethyl)phosphine]palladium (polypropylene-bound) Solvents: Ethanol ,  Water ;  15 h, 75 °C
Reference
Tunable Palladium-FibreCats for Aryl Chloride Suzuki Coupling with Minimal Metal Leaching
Colacot, Thomas J.; Carole, William A.; Neide, Bruce A.; Harad, Ajay, Organometallics, 2008, 27(21), 5605-5611

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 1-Chloromethanesulfonyl chloride ;  24 h, 90 °C
Reference
One-step conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines
Keith, John M., Journal of Organic Chemistry, 2006, 71(25), 9540-9543

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
Reference
Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst
Feuerstein, Marie; Doucet, Henri; Santelli, Maurice, Journal of Organometallic Chemistry, 2003, 687(2), 327-336

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ;  3.5 h, reflux
1.2 Solvents: Ethyl acetate
Reference
Cross-coupling reactions with boronic acids in water catalysed by oxime-derived palladacycles
Botella, Luis; Najera, Carmen, Journal of Organometallic Chemistry, 2002, 663(1-2), 46-57

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene
Reference
Efficient coupling of heteroaryl bromides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst
Feuerstein, M.; Doucet, H.; Santelli, M., Tetrahedron Letters, 2001, 42(33), 5659-5662

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene
Reference
Efficient catalytic conversion of pyridine N-oxides to pyridine with an oxorhenium(V) catalyst
Wang, Ying; Espenson, James H., Organic Letters, 2000, 2(22), 3525-3526

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Magnesium oxide ,  2759016-37-8 Solvents: 1,2-Dimethoxyethane ;  24 h, 100 °C
Reference
Molecular engineered palladium single atom catalysts with an M-C1N3 subunit for Suzuki coupling
Liu, Jia; Chen, Zhongxin; Liu, Cuibo; Zhang, Bao; Du, Yonghua; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(18), 11427-11432

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: (SP-5-15)-[4-Methyl-2,7,12,17-tetraphenyl-4,21,22,23-tetraazapentacyclo[16.2.1.1… Solvents: Toluene ;  24 h, 80 °C
Reference
Cooperation between metal and ligand in oxygen atom transport by N-confused porphyrin oxorhenium(V) complexes
Yamamoto, Takaaki; Toganoh, Motoki; Furuta, Hiroyuki, Dalton Transactions, 2012, 41(30), 9154-9157

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Gold Solvents: 1,4-Dioxane ;  1 h, 1 atm, 30 °C
Reference
Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ;  1 h, 30 °C
Reference
Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides
Mikami, Yusuke; Noujima, Akifumi; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry - A European Journal, 2011, 17(6), 1768-1772

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium (metal-organic gel supported) Solvents: Methanol ;  rt → 60 °C; 1 h, 60 °C
Reference
Metal-organic gels as functionalisable supports for catalysis
Zhang, Jianyong; Wang, Xiaobing; He, Lisi; Chen, Liuping; Su, Cheng-Yong; et al, New Journal of Chemistry, 2009, 33(5), 1070-1075

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Dichloromethane ;  1 h, 23 °C
Reference
Catalytic deoxygenation of pyridine N-oxides with N-fused porphyrin rhenium complexes
Toganoh, Motoki; Fujino, Keitaro; Ikeda, Shinya; Furuta, Hiroyuki, Tetrahedron Letters, 2008, 49(9), 1488-1491

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Toluene ;  1 h, 26 °C
Reference
Re(VII) complex of N-fused tetraphenylporphyrin
Toganoh, Motoki; Ikeda, Shinya; Furuta, Hiroyuki, Chemical Communications (Cambridge, 2005, (36), 4589-4591

4-Phenylpyridine Raw materials

4-Phenylpyridine Preparation Products

4-Phenylpyridine Suppliers

J&K Scientific
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(CAS:939-23-1)
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:939-23-1)
A LA DING
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Shanghai Acmec Biochemical Co.,Ltd
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(CAS:939-23-1)
JI ZHI SHI JI
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:939-23-1)
TANG SI LEI
15026964105
2881489226@qq.com

4-Phenylpyridine Related Literature

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